![molecular formula C16H22BrNO B1461718 4-(3-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine CAS No. 189618-25-5](/img/structure/B1461718.png)
4-(3-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine
Overview
Description
4-(3-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine, also known as 3-Bromo-PPMP, is a synthetic compound used in scientific research. It is a bicyclic compound with a cyclopropylmethyl piperidine ring, which is connected to a phenoxymethyl group with a bromine atom. This compound is mainly used as a building block in organic synthesis, and it has been used in the development of various pharmaceuticals and other compounds.
Scientific Research Applications
Pharmacological Applications
A significant body of research focuses on the pharmacological applications of compounds related to 4-(3-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine. These studies highlight the compounds' roles in influencing various biochemical pathways and potential therapeutic applications. For example, research on arylcycloalkylamines, including phenyl piperidines, reveals their importance in antipsychotic agents due to their binding affinity at D2-like receptors. The exploration of two key pharmacophoric groups, 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, underscores the composite structure's role in determining selectivity and potency at these receptors (Sikazwe et al., 2009).
Environmental Toxicology
The environmental impact and toxicology of brominated compounds, such as 2,4,6-Tribromophenol, a structurally related compound, have been extensively studied. This research sheds light on the occurrence, fate, and behavior of these compounds in the environment. Notably, 2,4,6-Tribromophenol is a widely produced brominated phenol used as a pesticide and found as a degradation product of brominated flame retardants. Studies indicate that despite its ubiquity in the environment, there's a significant gap in understanding its toxicokinetics and toxicodynamics (Koch & Sures, 2018).
Organic Chemistry and Synthetic Applications
In the field of organic chemistry, the synthesis and evaluation of ligands for receptor targeting, utilizing compounds like 4-(3-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine, are of particular interest. These studies contribute to our understanding of the structural requirements for binding affinity and specificity towards receptors, aiding in the development of new therapeutic agents. Research into recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions highlights the utility of arylcycloalkylamines in synthesizing a broad range of biologically active molecules. These catalytic systems demonstrate the potential for commercial exploitation in drug discovery and development, emphasizing the role of arylalkyl substituents in enhancing the potency and selectivity of synthesized agents (Kantam et al., 2013).
properties
IUPAC Name |
4-[(3-bromophenoxy)methyl]-1-(cyclopropylmethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO/c17-15-2-1-3-16(10-15)19-12-14-6-8-18(9-7-14)11-13-4-5-13/h1-3,10,13-14H,4-9,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOXUNBIAXSPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)COC3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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